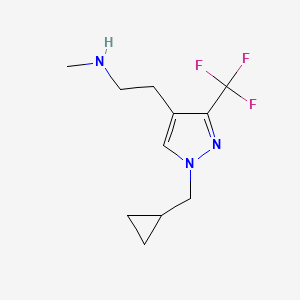

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Description

Properties

IUPAC Name |

2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N3/c1-15-5-4-9-7-17(6-8-2-3-8)16-10(9)11(12,13)14/h7-8,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECJIXKWNDGUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN(N=C1C(F)(F)F)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a synthetic compound notable for its unique structural features, including a cyclopropylmethyl group, a trifluoromethyl group, and a pyrazole ring. This combination of functional groups may contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H14F3N3 |

| Molecular Weight | 251.24 g/mol |

| CAS Number | 2097982-62-0 |

| Density | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The pyrazole ring is likely involved in interactions with enzymes or receptors, which may lead to inhibition or modulation of their functions. The cyclopropylmethyl group introduces steric hindrance that can influence binding affinity and selectivity.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. For example, derivatives of pyrazole have shown effectiveness against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific biological assays for this compound are yet to be fully explored, but preliminary studies suggest promising bioactivity.

Enzyme Interaction Studies

Studies on related compounds have demonstrated significant interactions with enzymes involved in metabolic pathways. For instance, some pyrazole derivatives were found to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways. This inhibition can lead to enhanced cellular responses in various therapeutic contexts .

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant potential of structurally similar compounds, certain pyrazole derivatives exhibited significant serotonin receptor affinity. These findings suggest that this compound may also interact with serotonin pathways, potentially offering therapeutic benefits in mood disorders .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of trifluoromethylated pyrazoles found that these compounds could effectively induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. Such studies highlight the potential of this compound as a candidate for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Case Study : In vitro assays demonstrated that the compound showed potent activity against HepG2 cells with an IC50 value of 2.57 µM, indicating its potential as a therapeutic agent for hepatocellular carcinoma (HCC) .

-

Anti-inflammatory Properties

- The compound's ability to modulate inflammatory pathways has been investigated. Pyrazole derivatives are often linked to the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation.

- Research Insight : A study highlighted that similar pyrazole compounds reduced pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .

-

Neurological Disorders

- The unique structure of this compound may also allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders.

- Example : Compounds with similar scaffolds have been shown to act as allosteric modulators at specific receptors, enhancing their therapeutic profiles .

Data Table: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2.57 | Induction of apoptosis and cell cycle arrest |

| MDA-MB-231 | 5.12 | Inhibition of cell proliferation |

| HeLa | 3.45 | Modulation of apoptosis-related proteins |

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including one-pot reactions that simplify the preparation process while maintaining high yields. Derivatives of this compound are being explored to enhance its biological activity and selectivity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and similarities:

Functional Group Impact on Properties

- Cyclopropylmethyl vs. Benzyl : The cyclopropylmethyl group (target compound) offers greater steric protection against metabolic oxidation compared to benzyl groups (Ceapin-A9) .

- Trifluoromethyl Position : The 3-CF₃ group on the pyrazole (target compound) may enhance electron-withdrawing effects compared to 2-CF₃ in Ceapin-A9, altering binding kinetics .

- Amine Side Chains : The N-methyl ethylamine chain (target compound) provides flexibility for receptor interactions, while rigid oxadiazole () or quinazoline () cores limit conformational freedom .

Preparation Methods

Synthetic Route Framework

The preparation of this compound generally involves the following key stages:

- Synthesis of the substituted pyrazole core bearing trifluoromethyl and cyclopropylmethyl substituents

- Introduction of the N-methylethan-1-amine side chain via appropriate coupling or reductive amination steps

Preparation of the Cyclopropylmethyl-Substituted Pyrazole Core

A representative synthetic approach, adapted from related pyrazole and cyclopropylmethyl derivatives, involves:

- Starting from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate, which is converted to cyclopropylcarbinyl bromide using phosphorus tribromide under basic conditions.

- The bromide is then treated with potassium cyanide in dimethyl sulfoxide (DMSO) to yield the corresponding nitrile.

- Reduction of the nitrile with lithium aluminum hydride (LiAlH4) produces the cyclopropylmethyl amine intermediate.

- This amine is coupled with a pyrazole carboxylic acid or related intermediate using coupling reagents such as carbonyldiimidazole (CDI) to form amide or related linkages.

This strategy is supported by analogous procedures reported for cyclopropylmethyl-substituted heterocycles, indicating reliable conversion of cyclopropylmethyl precursors into amine intermediates suitable for further functionalization.

Introduction of the Trifluoromethyl Group on the Pyrazole Ring

The trifluoromethyl substituent is typically introduced at an early stage or incorporated via trifluoromethylated building blocks. Methods include:

- Use of trifluoromethylated pyrazine or pyrazole precursors prepared by oxidation or substitution reactions.

- Oxidative procedures employing tert-butyl hydroperoxide and other oxidants to convert trifluoromethylated intermediates into desired esters or acids.

- Subsequent conversion of these intermediates into pyrazole derivatives bearing trifluoromethyl groups through cyclization or condensation reactions.

Formation of the N-Methylethan-1-amine Side Chain

The side chain is introduced via reductive amination or amide coupling:

- Reductive amination of aldehyde intermediates with methylamine or N-methylated amines using sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent is a common approach.

- Alternatively, amide coupling with N-methylated amines using coupling reagents such as CDI or carbodiimides under mild conditions enables formation of the ethanamine linkage.

Representative Synthetic Scheme Summary

Research Findings and Optimization Notes

- The use of lithium aluminum hydride for nitrile reduction is favored for its efficiency and selectivity.

- Coupling reagents such as CDI provide mild conditions that preserve sensitive functional groups on the pyrazole ring.

- Oxidative methods to introduce trifluoromethyl groups yield variable efficiencies, with yields reported between 20% and 44%, suggesting room for optimization.

- Reductive amination using sodium triacetoxyborohydride is preferred for introducing the N-methyl amine side chain due to its mildness and high yield.

- Protecting groups such as tetrahydropyran (THP) may be employed on alcohol intermediates to enhance stability during oxidation and coupling steps.

Summary Table of Key Reagents and Conditions

| Reaction Step | Key Reagents | Conditions | Purpose |

|---|---|---|---|

| Bromination | Phosphorus tribromide | Basic, room temp | Convert alcohol to bromide |

| Cyanide substitution | Potassium cyanide, DMSO | Room temp | Form nitrile intermediate |

| Reduction | Lithium aluminum hydride | Anhydrous, reflux | Convert nitrile to amine |

| Coupling | Carbonyldiimidazole (CDI) | Room temp, mild | Form amide linkage |

| Oxidation | Dess-Martin periodinane or tert-butyl hydroperoxide | Room temp | Oxidize alcohols to aldehydes or acids |

| Reductive amination | Sodium triacetoxyborohydride | Mild, room temp | Install N-methyl amine side chain |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine, and how can yield be improved?

- Methodology : Synthesis typically involves multi-step alkylation and coupling reactions. For pyrazole derivatives, copper-catalyzed cross-coupling (e.g., using CuBr) and cesium carbonate as a base are effective for introducing cyclopropylmethyl groups . Purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) and characterization by , , and HRMS are critical for verifying structural integrity and purity .

- Yield Optimization : Reaction time (e.g., 48 hours at 35°C) and stoichiometric ratios of cyclopropanamine to pyrazole precursors should be systematically adjusted. Catalytic systems (e.g., Pd/ligand combinations) may enhance efficiency for trifluoromethyl group incorporation .

Q. How does the stability of this compound vary under different experimental conditions (pH, temperature, solvents)?

- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. The trifluoromethyl group enhances thermal stability, but the cyclopropylmethyl moiety may confer sensitivity to strong acids/bases. Stability in common solvents (DMSO, ethanol) should be tested via over 72 hours .

- Key Parameters : Store at -20°C under inert atmosphere. Avoid prolonged exposure to oxidizing agents, as pyrazole rings can undergo electrophilic substitution under harsh conditions .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

- Methodology : Screen against kinase or GPCR targets due to structural similarity to bioactive pyrazoles. Use fluorescence polarization assays for binding affinity and cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) to evaluate IC values .

- Follow-up : Compare results with analogs lacking the cyclopropylmethyl group to isolate the role of this substituent .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl and cyclopropylmethyl groups in target binding?

- Methodology : Synthesize analogs with substituent variations (e.g., methyl instead of trifluoromethyl) and use molecular docking (AutoDock Vina) to predict binding modes. Pair with surface plasmon resonance (SPR) to measure kinetic parameters (K, k/k) .

- Data Interpretation : The trifluoromethyl group likely enhances hydrophobic interactions, while cyclopropylmethyl may restrict conformational flexibility, improving selectivity .

Q. How to resolve contradictions in biological activity data across different assay platforms?

- Case Example : If IC values vary between enzymatic and cell-based assays, validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). Assess compound solubility and membrane permeability (via PAMPA) to identify assay-specific artifacts .

- Statistical Approach : Apply Bland-Altman analysis to quantify inter-assay variability and identify outliers .

Q. What computational strategies can predict metabolic pathways and potential toxicity?

- Methodology : Use Schrödinger’s QikProp for ADME prediction and CypReact for cytochrome P450 metabolism modeling. The trifluoromethyl group may reduce metabolic clearance, while the amine moiety could form reactive metabolites (e.g., nitroso intermediates) .

- Validation : Compare in silico results with in vitro hepatocyte incubation studies (LC-MS/MS metabolite profiling) .

Q. How to design isotope-labeled analogs (e.g., , ) for pharmacokinetic studies?

- Synthesis : Introduce -methyl groups via reductive amination with labeled formaldehyde. -NMR can track the trifluoromethyl group in vivo without isotopic labeling .

- Applications : Use LC-MS/MS to quantify tissue distribution and plasma half-life in rodent models .

Methodological Resources

- Synthetic Protocols : Reference copper-catalyzed coupling methods from and purification techniques from .

- SAR Tools : Molecular docking (AutoDock Vina) and SPR protocols from .

- Toxicity Prediction : QikProp and CypReact workflows detailed in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.